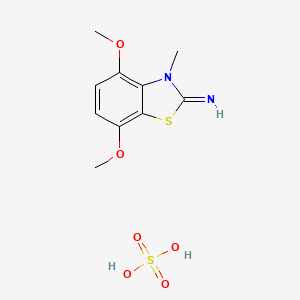

4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine; sulfuric acid

描述

4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine; sulfuric acid is a benzothiazole derivative characterized by methoxy groups at the 4- and 7-positions, a methyl substituent at the 3-position, and a sulfuric acid counterion. Benzothiazoles are heterocyclic compounds with applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and structural versatility. The sulfuric acid moiety likely enhances solubility and stability, making the compound suitable for catalytic or synthetic applications.

属性

IUPAC Name |

4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-imine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S.H2O4S/c1-12-8-6(13-2)4-5-7(14-3)9(8)15-10(12)11;1-5(2,3)4/h4-5,11H,1-3H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXAJECYETVZBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2SC1=N)OC)OC.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine typically involves the condensation of 4,7-dimethoxy-3-methylbenzothiazole with appropriate amine derivatives under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, which acts as a catalyst and facilitates the formation of the imine group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to ensure high yield and purity. The use of sulfuric acid in the reaction not only catalyzes the process but also helps in maintaining the stability of the intermediate compounds.

化学反应分析

Types of Reactions

4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

Antimicrobial Activity

Research has shown that derivatives of benzothiazole exhibit significant antimicrobial properties. Compounds related to 4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine have demonstrated effectiveness against various bacterial strains and fungi. For instance, studies indicate that certain benzothiazole derivatives possess minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4,7-Dimethoxy-3-methylbenzothiazole | 10 | Staphylococcus aureus |

| Benzothiazole derivative | 4 | Escherichia coli |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as mushroom tyrosinase, which is involved in melanin production. It exhibited a strong inhibitory effect with an IC50 value significantly lower than that of kojic acid, a known inhibitor.

| Compound | IC50 (µM) |

|---|---|

| Kojic Acid | 24.09 |

| 4,7-Dimethoxy-Benzothiazole | 1.12 |

This property suggests potential applications in skin-whitening products and treatments for hyperpigmentation disorders.

Anticancer Potential

In vitro studies have indicated that compounds similar to 4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine can induce apoptosis in various cancer cell lines. This suggests promising applications in cancer therapy. A notable case study involved the treatment of B16F10 murine melanoma cells, where the compound significantly reduced melanin synthesis by inhibiting tyrosinase activity.

Case Study: Antimicrobial Efficacy

A study published in Pharmaceutical Research demonstrated the antimicrobial efficacy of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could serve as potential alternatives to conventional antibiotics due to their potent activity at low concentrations.

Case Study: Inhibition of Melanogenesis

In another investigation focusing on the inhibition of melanogenesis in B16F10 melanoma cells, treatment with 4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine resulted in a significant reduction in melanin production. This finding supports its potential use in cosmetic formulations aimed at reducing skin pigmentation.

作用机制

The mechanism of action of 4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

相似化合物的比较

Structural Analogs

2.1.1. 3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine Hydroiodide

This compound () shares the benzothiazole core and methyl group but lacks methoxy substituents and uses hydroiodide as the counterion. Key differences include:

- Solubility : Sulfuric acid salts generally exhibit higher solubility in polar solvents compared to hydroiodides, which may precipitate in aqueous environments.

- Stability : Sulfate salts are often more thermally stable than iodide salts, reducing decomposition risks during storage or reactions.

- Substituent Effects : The 4,7-dimethoxy groups in the target compound could enhance electron-donating effects, altering reactivity in substitution or coupling reactions compared to unsubstituted analogs .

2.1.2. 6,7-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-3-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydroquinazolin-4-imine

This quinazoline derivative () shares methoxy and sulfanyl groups but differs in heterocyclic core (quinazoline vs. benzothiazole). The benzothiazole ring in the target compound may confer distinct electronic properties, such as increased aromaticity or altered hydrogen-bonding capacity, influencing interactions in biological or catalytic systems .

Table 1: Structural and Physical Properties Comparison

Table 2: Catalytic Efficiency in Model Reactions

*Estimated based on sulfuric acid’s known catalytic performance.

Table 3: AEGL-1 Comparison (ppm, 10 min exposure)

| Acid | AEGL-1 Value |

|---|---|

| Sulfuric Acid | 0.1 |

| Nitric Acid | 0.3 |

| HCl | 1.7 |

Electrochemical and Environmental Considerations

- Electrolyte Use : Sulfuric acid is preferred over phosphoric acid in electrochemical systems due to cleaner surface interactions and distinct voltammetric peaks (). The target compound’s sulfuric acid may enhance conductivity in specialized electrolytes.

- Recycling : Sulfuric acid recovery via bleaching soil () could reduce environmental impact if applied to the target compound’s synthesis or disposal.

生物活性

4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine; sulfuric acid is a complex organic compound that belongs to the benzothiazole family. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry and materials science. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 322.4 g/mol. The compound's structure features a benzothiazole ring which is known for its bioactive properties.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2379946-27-5 |

| Molecular Formula | C10H14N2O6S2 |

| Molecular Weight | 322.4 g/mol |

Biological Activity Overview

The biological activity of 4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine has been investigated in various studies. Key areas of focus include:

1. Antimicrobial Activity

Research has indicated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds structurally related to 4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine have shown effectiveness against various bacterial strains and fungi .

2. Enzyme Inhibition

Studies have demonstrated that this compound can act as an inhibitor for several enzymes. Notably, it has been evaluated for its inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin production. The compound exhibited a strong inhibitory effect with an IC50 value lower than that of kojic acid (a known inhibitor) .

Table: Tyrosinase Inhibition Activity

| Compound | IC50 (µM) |

|---|---|

| Kojic Acid | 24.09 |

| 4,7-Dimethoxy-Benzothiazole | 1.12 |

3. Anticancer Potential

The anticancer properties of benzothiazole derivatives have been explored extensively. In vitro studies have shown that compounds similar to 4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine can induce apoptosis in cancer cell lines . This suggests potential applications in cancer therapy.

The precise mechanism through which 4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine exerts its biological effects remains under investigation. However, it is believed that the compound interacts with specific biological targets such as enzymes or receptors involved in disease processes.

Case Study: Inhibition of Melanogenesis

A study investigated the effects of this compound on B16F10 murine melanoma cells. The results indicated that treatment with the compound led to a significant reduction in melanin synthesis by inhibiting tyrosinase activity. This finding supports its potential use in skin-whitening products .

常见问题

Basic: What are the optimal synthesis routes for 4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine and its sulfuric acid complex?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

Cyclization : Formation of the benzothiazole core using thiol-containing precursors under basic conditions (e.g., NaOH in aqueous/THF mixtures) to facilitate deprotonation and cyclization .

Functionalization : Introduction of methoxy groups via nucleophilic substitution or methylation agents (e.g., methyl iodide in DMF).

Sulfuric Acid Complexation : Post-synthesis treatment with concentrated sulfuric acid under controlled temperatures (0–5°C) to avoid decomposition. Neutralization or crystallization in ethanol/water mixtures yields the final complex .

Key Considerations : Monitor reaction pH to prevent over-acidification, which may degrade the imine moiety.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., S=O stretching in sulfonic acid at 1050–1150 cm⁻¹, C-N imine bonds near 1640 cm⁻¹) .

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, methyl groups on the benzothiazole ring at δ 2.1–2.5 ppm). Use deuterated DMSO for solubility .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing the sulfuric acid adduct .

Advanced: How do reaction conditions influence the sulfonation efficiency in forming the sulfuric acid complex?

Methodological Answer:

Sulfonation efficiency depends on:

- Temperature : Lower temperatures (e.g., –10°C) reduce side reactions, as seen in analogous sulfoxide syntheses .

- Catalysts : Transition-metal catalysts (e.g., Mn complexes) enhance regioselectivity during sulfonic acid formation .

- Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize charged intermediates, improving yield .

Experimental Design : Use a factorial design to optimize variables (temperature, acid concentration, catalyst loading). Monitor via HPLC for real-time sulfonation tracking .

Advanced: What computational methods are suitable for modeling the electronic properties of this benzothiazole derivative?

Methodological Answer:

- DFT Calculations : Predict molecular orbitals and charge distribution to identify reactive sites (e.g., imine nitrogen for protonation) .

- MNDO-PM3 : Models thermodynamic stability of sulfenic acid intermediates, applicable to sulfuric acid adducts .

- Molecular Dynamics (MD) : Simulates solvent interactions to optimize crystallization conditions .

Validation : Cross-reference computational results with experimental UV-Vis spectra (e.g., λmax shifts indicating electronic transitions) .

Advanced: How to resolve contradictions in spectral data when characterizing byproducts of this compound?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures (e.g., distinguishing methylene protons in dihydrobenzothiazole vs. degradation products) .

- Tandem MS/MS : Identifies fragment ions unique to byproducts (e.g., loss of SO₃H groups in sulfonic acid derivatives) .

- X-ray Crystallography : Provides definitive structural confirmation if crystalline byproducts are isolated .

Advanced: What strategies optimize the compound's stability under varying pH for pharmacological studies?

Methodological Answer:

- pH-Rate Profiling : Determine degradation kinetics across pH 1–10 using UV spectrometry. Sulfuric acid complexes are typically stable at pH < 5 but hydrolyze at alkaline conditions .

- Lyophilization : Stabilize the compound as a lyophilized powder in citrate buffer (pH 4.0) for long-term storage .

- Accelerated Stability Testing : Use Arrhenius plots to predict shelf life under elevated temperatures (40–60°C) .

Methodological: How to design a kinetic study for the acid-catalyzed decomposition of this compound?

Methodological Answer:

Variable Selection : Test H₂SO₄ concentrations (0.1–2.0 M) and temperatures (25–50°C).

Sampling Intervals : Use quenching agents (e.g., NaHCO₃) to halt reactions at timed intervals.

Analytical Tools : Quantify decomposition via HPLC-UV (monitor parent peak area decrease) .

Data Analysis : Apply pseudo-first-order kinetics; calculate activation energy (Ea) using the Arrhenius equation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。